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Compound of Interest

Compound Name: Ethyl cyclobut-1-ene-1-carboxylate

Cat. No.: B3420279

An In-depth Technical Guide to Ethyl cyclobut-1-
ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclobut-1-ene-1-carboxylate is an organic compound featuring a cyclobutene ring
conjugated with an ethyl ester group. This structure, incorporating a strained four-membered
ring and an a,B-unsaturated ester moiety, makes it a potentially valuable building block in
organic synthesis. The inherent ring strain of the cyclobutene core and the electronic properties
of the conjugated system suggest a unique reactivity profile, offering opportunities for the
synthesis of complex molecular architectures. This guide provides a comprehensive overview
of the known physical and chemical properties of Ethyl cyclobut-1-ene-1-carboxylate,
compiled from available chemical databases and literature on related compounds. It is
important to note that while basic identifiers are established, specific experimental data for this
particular isomer is limited in publicly accessible resources. Much of the presented data is
therefore computational or inferred from analogous structures.

Chemical and Physical Properties

The fundamental properties of Ethyl cyclobut-1-ene-1-carboxylate are summarized below. It
is crucial to highlight that experimentally determined physical properties such as boiling point,
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melting point, density, and refractive index are not readily available for this specific compound.

The data presented are primarily computed values from chemical databases.

Property Value Source
Molecular Formula C7H1002 PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
CAS Number 181941-46-8 PubChem[1]
ethyl cyclobut-1-ene-1-
IUPAC Name PubChem[1]
carboxylate
1-Cyclobutene-1-carboxylic
Synonyms ) PubChem[1]
acid, ethyl ester
Computed XLogP3 1.3 PubChem[1]
Computed Hydrogen Bond
0 PubChem[1]
Donor Count
Computed Hydrogen Bond
2 PubChem[1]
Acceptor Count
Computed Rotatable Bond
2 PubChem[1]
Count
Computed Exact Mass 126.068079557 PubChem[1]
Computed Monoisotopic Mass 126.068079557 PubChem[1]
Computed Topological Polar
P polod 26.3 A2 PubChem[1]
Surface Area
Computed Heavy Atom Count 9 PubChem[1]
) Min. 95% (Available from some o
Purity CymitQuimica[2]

suppliers)

Synthesis and Reactivity
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Detailed experimental protocols for the synthesis of Ethyl cyclobut-1-ene-1-carboxylate are
not explicitly described in the available literature. However, general synthetic strategies for
cyclobutene derivatives and a,3-unsaturated esters can be proposed.

General Synthetic Approach

A plausible synthetic route could involve the elimination reaction from a suitable precursor,
such as a 2-halocyclobutanecarboxylate. The following diagram illustrates a generalized
workflow for such a transformation.

Ethyl 2-halocyclobutane-1-carboxylate
Base (e.g., DBU, t-BuOK),

Elimination Reaction Aqueous Workup & Purification Ethyl cyclobut-1-ene-1-carboxylate

Click to download full resolution via product page

Caption: Generalized synthetic workflow for Ethyl cyclobut-1-ene-1-carboxylate.

Chemical Reactivity

The reactivity of Ethyl cyclobut-1-ene-1-carboxylate is dictated by the interplay of the
strained cyclobutene ring and the electron-withdrawing ester group. As an a,3-unsaturated
ester, it is susceptible to nucleophilic attack at the [3-carbon (conjugate addition). The double
bond can also participate in various cycloaddition reactions.

Potential Reactions Include:
e Michael Addition: Reaction with nucleophiles at the B-position of the unsaturated system.

o Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in [4+2]

cycloaddition reactions.

o Hydrogenation: Reduction of the carbon-carbon double bond to yield the saturated ethyl

cyclobutanecarboxylate.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b3420279?utm_src=pdf-body
https://www.benchchem.com/product/b3420279?utm_src=pdf-body-img
https://www.benchchem.com/product/b3420279?utm_src=pdf-body
https://www.benchchem.com/product/b3420279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Hydrolysis: Cleavage of the ester bond under acidic or basic conditions to yield cyclobut-1-

ene-1-carboxylic acid.

o Epoxidation: Reaction with peroxy acids to form an epoxide across the double bond.

The following diagram illustrates these potential reaction pathways.

Potential Reactions

Michael Addition | product_michael

Nucleophile

Diels-Alder Reaction | product_diels_alder

Hz, Catalyst

Hydrogenation 2| product_hydrogenation

Ethyl cyclobut-1-ene-1-carboxylate

Peroxy Acid Hydrolysis 2 product_hydrolysis

Epoxidation 2| product_epoxidation

Click to download full resolution via product page

Caption: Potential chemical reactions of Ethyl cyclobut-1-ene-1-carboxylate.

Spectral Data

Specific, experimentally verified spectral data (*H NMR, 3C NMR, IR) for Ethyl cyclobut-1-
ene-1-carboxylate are not available in the searched public databases. The available data is
often for the saturated analog, Ethyl cyclobutanecarboxylate. Researchers interested in this
compound would need to perform their own spectral analysis for characterization.

Applications in Drug Development
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The cyclobutane motif is of growing interest in medicinal chemistry. Its rigid, three-dimensional
structure can be used to orient pharmacophoric groups in a well-defined spatial arrangement,
which can lead to improved binding affinity and selectivity for biological targets. The
introduction of a cyclobutane ring can also enhance metabolic stability by blocking sites
susceptible to metabolism.

While there are no specific drug development applications cited for Ethyl cyclobut-1-ene-1-
carboxylate itself, its structural features suggest potential utility as a scaffold or intermediate in
the synthesis of novel therapeutic agents. The a,3-unsaturated ester functionality provides a
handle for further chemical modifications, allowing for the introduction of diverse substituents to
explore structure-activity relationships.

The logical workflow for incorporating such a building block in a drug discovery program is
outlined below.
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Caption: Role of a building block in a drug discovery workflow.

Conclusion

Ethyl cyclobut-1-ene-1-carboxylate presents itself as a compound of interest for synthetic
and medicinal chemists due to its unique combination of a strained ring system and a reactive
functional group. However, the lack of comprehensive experimental data necessitates further
investigation to fully characterize its physical properties and reactivity. The information provided
in this guide, based on available computational data and knowledge of related compounds,
serves as a foundational resource for researchers embarking on studies involving this
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molecule. Future experimental work is required to validate the predicted properties and explore
the full potential of Ethyl cyclobut-1-ene-1-carboxylate in organic synthesis and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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